Lithium 3-(((2-hydroxyethyl)amino)carbonyl)pentadecenoate
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Overview
Description
Lithium 3-(((2-hydroxyethyl)amino)carbonyl)pentadecenoate is a chemical compound with the molecular formula C18H32LiNO4. It is known for its unique structure, which includes a lithium ion, a hydroxyethyl group, and a pentadecenoate chain. This compound is utilized in various fields, including chemistry, biology, medicine, and industry, due to its versatile properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lithium 3-(((2-hydroxyethyl)amino)carbonyl)pentadecenoate involves several steps. One common method includes the reaction of pentadecenoic acid with 2-hydroxyethylamine to form the intermediate compound. This intermediate is then reacted with lithium hydroxide to produce the final product. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product yield.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors. The process involves the same basic steps as the laboratory synthesis but is optimized for higher efficiency and yield. The use of catalysts and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Lithium 3-(((2-hydroxyethyl)amino)carbonyl)pentadecenoate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: It can be reduced to form different reduced products.
Substitution: The hydroxyethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Lithium 3-(((2-hydroxyethyl)amino)carbonyl)pentadecenoate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic uses, such as in drug delivery systems and as a component in pharmaceuticals.
Industry: It is used in the production of specialty chemicals, coatings, and as an additive in lubricants.
Mechanism of Action
The mechanism of action of Lithium 3-(((2-hydroxyethyl)amino)carbonyl)pentadecenoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- Lithium 3-(((2-hydroxyethyl)amino)carbonyl)hexadecenoate
- Lithium 3-(((2-hydroxyethyl)amino)carbonyl)octadecenoate
- Lithium 3-(((2-hydroxyethyl)amino)carbonyl)nonadecenoate
Uniqueness
Lithium 3-(((2-hydroxyethyl)amino)carbonyl)pentadecenoate is unique due to its specific chain length and the presence of the hydroxyethyl group. This structure imparts distinct chemical and physical properties, making it suitable for specialized applications. Compared to similar compounds, it may offer better solubility, stability, and reactivity, depending on the context of its use.
Properties
CAS No. |
94086-41-6 |
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Molecular Formula |
C18H32LiNO4 |
Molecular Weight |
333.4 g/mol |
IUPAC Name |
lithium;(Z)-3-(2-hydroxyethylcarbamoyl)pentadec-2-enoate |
InChI |
InChI=1S/C18H33NO4.Li/c1-2-3-4-5-6-7-8-9-10-11-12-16(15-17(21)22)18(23)19-13-14-20;/h15,20H,2-14H2,1H3,(H,19,23)(H,21,22);/q;+1/p-1/b16-15-; |
InChI Key |
BODYYTGYFYYBSY-YFKNTREVSA-M |
Isomeric SMILES |
[Li+].CCCCCCCCCCCC/C(=C/C(=O)[O-])/C(=O)NCCO |
Canonical SMILES |
[Li+].CCCCCCCCCCCCC(=CC(=O)[O-])C(=O)NCCO |
Origin of Product |
United States |
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